molecular formula C9H5Cl2NO2 B11758685 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol

3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol

Cat. No.: B11758685
M. Wt: 230.04 g/mol
InChI Key: GRIBTPHWUWKRAG-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl or oxazole rings .

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenyl-cyanoxime: A related compound with similar structural features.

    1-(2,6-Dichlorophenyl)biguanide hydrochloride: Another compound with the 2,6-dichlorophenyl group but different functional groups.

Uniqueness

3-(2,6-Dichlorophenyl)-1,2-oxazol-5-ol is unique due to its specific oxazole ring structure combined with the 2,6-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C9H5Cl2NO2/c10-5-2-1-3-6(11)9(5)7-4-8(13)14-12-7/h1-4,12H

InChI Key

GRIBTPHWUWKRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=O)ON2)Cl

Origin of Product

United States

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